1-(2-Fluorophenyl)guanidine
Overview
Description
1-(2-Fluorophenyl)guanidine is a compound with the molecular formula C7H8FN3 . It has a molecular weight of 153.16 g/mol . The IUPAC name for this compound is 2-(2-fluorophenyl)guanidine .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorophenyl)guanidine isInChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
. The Canonical SMILES structure is C1=CC=C(C(=C1)N=C(N)N)F
. Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)guanidine has a molecular weight of 153.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass is 153.07022543 g/mol and its monoisotopic mass is also 153.07022543 g/mol . The topological polar surface area is 64.4 Ų .Scientific Research Applications
DNA Minor Groove Binders
Guanidines have been used as DNA minor groove binders. The ability of guanidines to form hydrogen bonds, their planarity, and their high basicity make this functional group very versatile for compounds with biological activity .
Kinase Inhibitors
Guanidines have been used as kinase inhibitors. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used to treat diseases such as cancer .
α2-Noradrenaline Receptors Antagonists
Guanidines have been used as α2-noradrenaline receptors antagonists. These receptors are a class of G protein-coupled receptors involved in the regulation of neurotransmitter release .
Guanidines in Organocatalysis
The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases and application in organocatalysis .
Guanidines in the Synthesis of Cyclic Compounds
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest .
Guanidines in the Synthesis of Acyclic Compounds
The preparation of acyclic guanidines involving the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine is discussed .
properties
IUPAC Name |
2-(2-fluorophenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVJPDWTFRCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607049 | |
Record name | N''-(2-Fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)guanidine | |
CAS RN |
41213-65-4 | |
Record name | N''-(2-Fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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